p-tolyl pyrazine-2-carboxylate
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Overview
Description
p-tolyl pyrazine-2-carboxylate is an organic compound with the chemical formula C12H10N2O2 It is a derivative of pyrazinecarboxylic acid, where the carboxylic acid group is esterified with 4-methylphenol (p-cresol)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, 4-methylphenyl ester typically involves the esterification of pyrazinecarboxylic acid with 4-methylphenol. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction proceeds under mild conditions and yields the desired ester.
Industrial Production Methods
Industrial production of pyrazinecarboxylic acid, 4-methylphenyl ester may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
p-tolyl pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyrazinecarboxylic acid.
Reduction: 4-methylphenyl alcohol.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
p-tolyl pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of pyrazinecarboxylic acid, 4-methylphenyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. For example, pyrazine derivatives are known to inhibit bacterial growth by interfering with essential metabolic processes . The molecular targets and pathways involved can vary, but they often include key enzymes in bacterial biosynthesis pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic acid: The parent compound, which lacks the ester group.
2,3-Pyrazinedicarboxylic acid: A derivative with two carboxylic acid groups.
4-Methylpyrazine: A simpler derivative with a methyl group on the pyrazine ring.
Uniqueness
p-tolyl pyrazine-2-carboxylate is unique due to the presence of both the pyrazine ring and the esterified 4-methylphenyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets . The ester group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
132172-96-4 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(4-methylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)16-12(15)11-8-13-6-7-14-11/h2-8H,1H3 |
InChI Key |
YJPASBYDCPRNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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